tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate
CAS No.:
Cat. No.: VC20366763
Molecular Formula: C14H14BrClN2O2S
Molecular Weight: 389.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14BrClN2O2S |
---|---|
Molecular Weight | 389.7 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate |
Standard InChI | InChI=1S/C14H14BrClN2O2S/c1-14(2,3)20-13(19)18(9-7-5-4-6-8-9)12-17-10(15)11(16)21-12/h4-8H,1-3H3 |
Standard InChI Key | ZJFMGGNRSMXGKA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br |
Introduction
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄BrClN₂O₂S |
Molecular Weight | 389.7 g/mol |
CAS Number | 1178886-89-9 |
IUPAC Name | tert-Butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate |
SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br |
Synthesis and Manufacturing
Reaction Protocol
The synthesis involves reacting 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of triethylamine (Et₃N) under anhydrous conditions. The base deprotonates the thiazole’s amine, enabling nucleophilic attack on the chloroformate’s carbonyl carbon (Figure 2).
Table 2: Synthesis Conditions
Parameter | Specification |
---|---|
Reactants | 4-Bromo-5-chlorothiazole, tert-butyl chloroformate |
Catalyst/Base | Triethylamine |
Solvent | Dichloromethane (anhydrous) |
Temperature | 0–5°C (controlled) |
Reaction Time | 4–6 hours |
Mechanistic Insights
The mechanism proceeds via a two-step process:
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Deprotonation: Et₃N abstracts the proton from the thiazole’s NH group.
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Nucleophilic Substitution: The deprotonated amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its halogenated thiazole core is structurally analogous to FDA-approved drugs like dasatinib, underscoring its therapeutic potential.
Agrochemical Development
In agrochemical research, the compound’s halogenated structure is being evaluated for pesticide and herbicide applications. Thiazole derivatives are known to disrupt fungal cytochrome P450 enzymes, offering a pathway for crop protection agents.
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, goggles, lab coat |
Ventilation | Fume hood |
Storage | Cool, dry place away from light |
Disposal | Incineration per local regulations |
Comparative Analysis with Related Compounds
tert-Butyl (4-Bromo-5-Chlorothiazol-2-yl)Carbamate
A related compound (CAS 1064678-19-8) lacks the phenyl group, resulting in reduced molecular weight (313.6 g/mol) and altered bioactivity. The absence of the aromatic ring diminishes π-π stacking interactions, lowering binding affinity to protein targets .
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